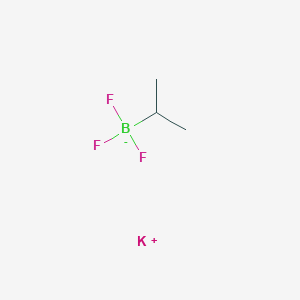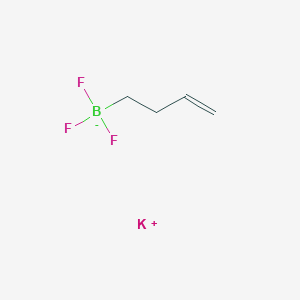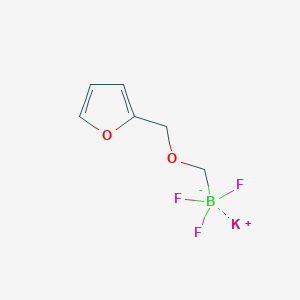
CID 11271729
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) . This compound is a copper(I) complex featuring a chloro ligand and a bulky N-heterocyclic carbene (NHC) ligand. It is often used in various catalytic applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) can be synthesized through the reaction of copper(I) chloride with the corresponding N-heterocyclic carbene ligand. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction is usually carried out in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) would involve scaling up the laboratory synthesis methods. This includes ensuring the purity of the starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The chloro ligand can be substituted with other ligands, such as phosphines or other halides.
Addition: The compound can participate in addition reactions with unsaturated substrates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand exchange reactions often use reagents like triphenylphosphine or other halide salts.
Addition: Reactions with alkenes or alkynes typically require mild conditions and may be catalyzed by the copper complex itself.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Substitution: New copper(I) complexes with different ligands.
Addition: Organocopper compounds with added functional groups.
Scientific Research Applications
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including cross-coupling reactions, cycloadditions, and polymerizations.
Biology: Investigated for its potential in bioinorganic chemistry, particularly in mimicking the active sites of metalloenzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Mechanism of Action
The mechanism by which Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) exerts its effects involves the coordination of the N-heterocyclic carbene ligand to the copper center, which stabilizes the metal and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the copper center facilitates the formation and breaking of chemical bonds, while the bulky NHC ligand provides steric protection and electronic modulation.
Comparison with Similar Compounds
Similar Compounds
- Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-diethylphenyl)imidazol-2-ylidene]copper(I)
- Chloro[1,3-bis(2,6-dimethylphenyl)imidazol-2-ylidene]copper(I)
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to the bulky diisopropylphenyl groups on the NHC ligand, which provide significant steric hindrance. This steric bulk can influence the reactivity and selectivity of the compound in catalytic applications, making it particularly useful for reactions that require high selectivity and stability.
Properties
InChI |
InChI=1S/C27H36N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;1H;/q;;+1/p-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUFNIIPFXQOCB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClCuN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
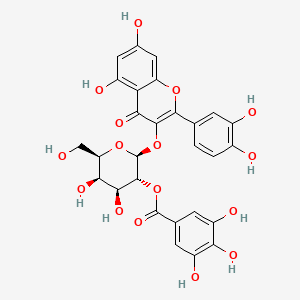



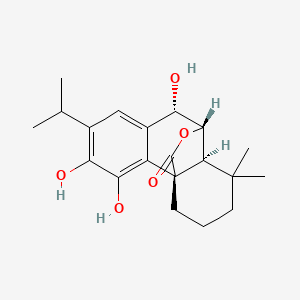
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)


